

# Introduction: The Quinoline Scaffold and the Target Molecule

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## Compound of Interest

Compound Name: *6-Methoxy-2-methylquinoline-4-carbonitrile*

Cat. No.: *B11900133*

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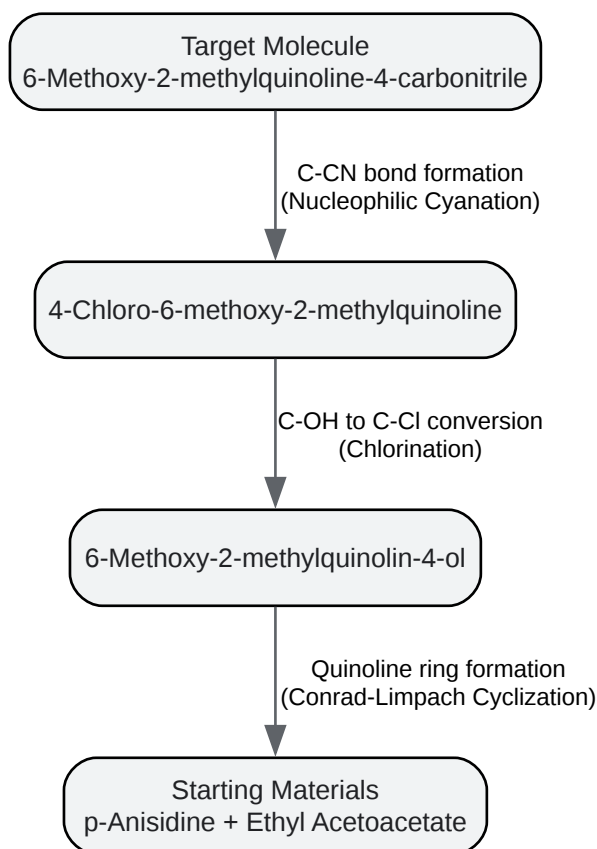
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.<sup>[1]</sup> Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[2][3][4][5]</sup> The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses on a specific, rationally designed derivative: **6-Methoxy-2-methylquinoline-4-carbonitrile**. The inclusion of a methoxy group at the 6-position and a methyl group at the 2-position modifies the electronic and steric profile of the molecule, while the introduction of a carbonitrile group at the 4-position offers a versatile chemical handle for further derivatization and a potential site for interaction with biological targets.<sup>[4]</sup> The discovery of this molecule is presented as a logical, multi-step synthetic journey, beginning with fundamental starting materials and culminating in its unambiguous structural confirmation.

## Retrosynthetic Strategy

A robust synthesis begins with a logical retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a practical forward-

synthetic route. The key is to identify strategic bond disconnections that lead to reliable and high-yielding reactions.



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Caption: Retrosynthetic analysis of the target molecule.

Our analysis identifies three key transformations:

- **C-CN Bond Formation:** The carbonitrile is best installed by a nucleophilic substitution of a suitable leaving group, such as a halide. This points to a 4-chloroquinoline intermediate.
- **C-Cl Bond Formation:** A 4-chloroquinoline is readily prepared from its corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one).
- **Quinoline Ring Formation:** The substituted quinolin-4-ol core can be constructed efficiently from p-anisidine and ethyl acetoacetate via a thermal cyclization reaction.

This retrosynthetic pathway forms the foundation of our forward synthesis, detailed in the following sections.

## Part I: Synthesis of the Quinoline Core

The cornerstone of the synthesis is the construction of the heterocyclic ring. The chosen method must reliably yield the desired 6-methoxy-2-methyl-substituted pattern.

### Strategic Selection: The Conrad-Limpach Reaction

Several named reactions exist for quinoline synthesis, including the Combes, Doebner-von Miller, and Friedländer syntheses.<sup>[6][7][8]</sup> For our target, which features a hydroxyl group at the 4-position, the Conrad-Limpach reaction is the superior choice. This reaction involves the condensation of an aniline with a  $\beta$ -ketoester.<sup>[9]</sup> The initial reaction at lower temperatures forms a  $\beta$ -aminoacrylate, which upon heating to  $\sim 250^\circ\text{C}$ , undergoes a cyclization and dehydration to yield the 4-quinolinol product. Using a high-boiling solvent or a dehydrating agent like polyphosphoric acid (PPA) can facilitate this cyclization at lower temperatures.<sup>[10]</sup>  
<sup>[11]</sup>

### Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

This protocol outlines the PPA-catalyzed synthesis of the key quinolinol intermediate.

Materials:

- 4-Methoxyaniline (p-anisidine)
- Ethyl acetoacetate
- Polyphosphoric acid (PPA)
- Deionized water, Crushed ice

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

- **Catalyst Addition:** While stirring, slowly add polyphosphoric acid (PPA) to the mixture. The addition is exothermic and should be controlled to maintain the temperature below 60°C.
- **Cyclization:** After the addition is complete, heat the reaction mixture to 170°C and maintain this temperature for 1 hour.<sup>[10]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot mixture onto a vigorously stirred beaker of crushed ice and water.
- **Precipitation and Isolation:** Continue stirring the aqueous mixture for 1 hour to ensure complete precipitation of the product.
- **Filtration:** Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual PPA.
- **Drying:** Dry the isolated solid in a vacuum oven to yield 6-methoxy-2-methylquinolin-4-ol.<sup>[10]</sup>

## Characterization Data for Intermediate 1

Property	Expected Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[12]
Molecular Weight	189.21 g/mol	[12][13]
Appearance	Off-white to yellow solid	[10]
Melting Point	>270 °C	[13]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ (ppm): ~11.0 (s, 1H, OH), 7.0-7.8 (m, 3H, Ar-H), 5.9 (s, 1H, H-3), 3.8 (s, 3H, OCH <sub>3</sub> ), 2.3 (s, 3H, CH <sub>3</sub> )	Inferred
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ (ppm): ~178 (C4), ~155 (C6), ~148 (C2), ~140 (C8a), 122- 125 (Ar-C), ~118 (C4a), ~105 (C5/C7), ~102 (C3), ~55 (OCH <sub>3</sub> ), ~19 (CH <sub>3</sub> )	Inferred
Mass Spec (ESI+)	m/z: 190.08 [M+H] <sup>+</sup>	[13]

## Part II: Functionalization at the C4-Position

With the quinoline core assembled, the next phase focuses on converting the 4-hydroxyl group into the target carbonitrile via a stable chloro-intermediate.

### Step 2a: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

Causality of Experimental Choice: The hydroxyl group at the C4-position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. Treatment with phosphorus oxychloride (POCl<sub>3</sub>) is a standard and highly effective method for transforming 4-quinolinols into 4-chloroquinolines, which are excellent substrates for nucleophilic aromatic substitution.[13][14]

Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq).
- **Catalysis:** Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. [\[11\]](#)[\[13\]](#)
- **Reaction:** Heat the mixture to reflux (approx.  $110^\circ\text{C}$ ) for 2-4 hours, monitoring by TLC until the starting material is consumed.[\[13\]](#)
- **Work-up:** Cool the reaction mixture to room temperature. In a fume hood, carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess  $\text{POCl}_3$ .
- **Neutralization:** Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until effervescence ceases. Keep the mixture cool in an ice bath during neutralization.
- **Extraction:** Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[\[13\]](#)
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Step 2b: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile

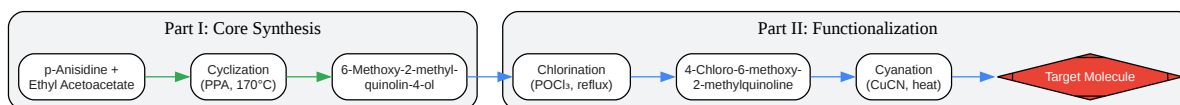
**Strategic Rationale:** The 4-chloro substituent is now an excellent leaving group. The introduction of the nitrile can be achieved via a nucleophilic substitution using a cyanide salt. The Rosenmund-von Braun reaction, which employs copper(I) cyanide, is a classic and effective method for this transformation on aryl halides.

Detailed Experimental Protocol:

- **Reaction Setup:** In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) and copper(I) cyanide ( $\text{CuCN}$ , 1.2-1.5 eq).

- Solvent: Add a high-boiling point polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
- Reaction: Heat the reaction mixture to 140-160°C and stir for several hours. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product.

## Overall Synthetic Workflow



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Caption: Complete synthetic workflow for the target molecule.

## Part III: Comprehensive Characterization of Final Product

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to verify the identity and purity of the synthesized **6-Methoxy-2-methylquinoline-4-carbonitrile**.

Technique	Expected Observation & Rationale
Mass Spec (HRMS)	Expected m/z: $[M+H]^+$ corresponding to $C_{12}H_{10}N_2O$ . This confirms the correct molecular formula and elemental composition.
IR Spectroscopy	Key Peaks ( $cm^{-1}$ ):- ~2230-2240 (strong, sharp): Confirms the presence of the $C\equiv N$ stretch, a key functional group.[15]- ~1600, 1500, 1450: Aromatic $C=C$ and $C=N$ stretching of the quinoline core.- ~1250 (strong): Asymmetric $C-O-C$ stretch of the aryl ether (methoxy group). [15]- ~2950-3050: Aromatic and aliphatic $C-H$ stretching.
$^1H$ NMR	Expected Signals ( $\delta$ , ppm):- ~8.0-8.5 (m, 2H): Protons on the carbocyclic ring (H5, H7).- ~7.5 (s, 1H): Proton at the C3 position.- ~7.2 (d, 1H): Proton at the C8 position.- ~4.0 (s, 3H): Methoxy ( $-OCH_3$ ) protons.- ~2.7 (s, 3H): Methyl ( $-CH_3$ ) protons at the C2 position.[4]
$^{13}C$ NMR	Expected Signals ( $\delta$ , ppm):- ~160 (C6), ~150 (C2), ~145 (C8a): Carbons attached to heteroatoms or in the ring junction.- ~118 ( $C\equiv N$ ): The nitrile carbon.- 120-135 (multiple signals): Aromatic carbons.- ~105 (C4a): The carbon bearing the nitrile group.- ~100-110 (C3, C5, C7): Other aromatic carbons.- ~56 ( $OCH_3$ ): Methoxy carbon.- ~25 ( $CH_3$ ): Methyl carbon.[4]

## Potential Applications and Future Directions

The discovery of **6-Methoxy-2-methylquinoline-4-carbonitrile** opens several avenues for further research. Given the established anticancer and antimicrobial activities of the quinoline scaffold, this novel compound is a prime candidate for biological screening.[5][16] The nitrile group is not merely a structural feature; it is a bioisostere for other functional groups and can participate in hydrogen bonding with enzyme active sites.

Future work should involve:

- Biological Screening: Evaluating the compound's activity in anticancer, antibacterial, and antifungal assays.
- Derivatization: Utilizing the nitrile group as a synthetic handle to generate a library of related compounds (e.g., amides, tetrazoles, carboxylic acids) for structure-activity relationship (SAR) studies.
- Computational Modeling: Docking studies to predict potential interactions with known biological targets, such as kinases or topoisomerases.[5]

## Conclusion

This guide has detailed a logical and robust pathway for the synthesis and discovery of **6-Methoxy-2-methylquinoline-4-carbonitrile**. By grounding our approach in established, high-yield reactions and providing a framework for rigorous analytical confirmation, we have established a clear and reproducible method for accessing this novel chemical entity. The strategic choices explained at each step, from the initial retrosynthetic analysis to the final characterization, underscore a methodology built on scientific integrity and expertise. This compound represents a valuable addition to the vast library of quinoline derivatives and serves as a promising starting point for future investigations in medicinal chemistry.

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